molecular formula C12H11BrN2O3S B8394535 N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide

N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide

Cat. No.: B8394535
M. Wt: 343.20 g/mol
InChI Key: FEJYMTYIAIUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide: is a chemical compound that features a brominated pyridine ring substituted with a methoxy group and a benzenesulphonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide typically involves the reaction of 5-bromo-2-methoxypyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Uniqueness

N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O3S/c1-18-12-11(7-9(13)8-14-12)15-19(16,17)10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

FEJYMTYIAIUQPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-methoxypyridin-3-amine (1.231 mmol) was dissolved in pyridine (3 ml) at 0° C. Benzene sulfonyl chloride (1.847 mmol) was added drop wise and the reaction mixture was stirred at RT for 2 h. The reaction mixture was evaporated to dryness and the residue was dissolved in ethyl acetate (100 mL). The ethyl acetate layer was washed with water, separated and dried over sodium sulfate. The organic layer was evaporated to dryness. The crude material obtained was purified by (silica column, EtOAc/Hexane as eluent) to obtain the title compound. 1HNMR (300 MHz, DMSO-d6): δ 10.16 (s, 1H), 8.05 (d, J=2.4 Hz, 1H), 7.77 (m, 2H), 7.68 (d, J=2.4 Hz, 1H), 7.64 (m, 1H), 7.55 (m, 1H), 3.61 (s, 3H); MS (m/z): 343 (M)+.
Quantity
1.231 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.847 mmol
Type
reactant
Reaction Step Two

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